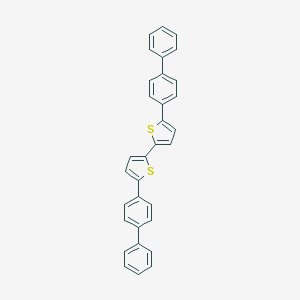

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

Descripción

Significance of Conjugated Oligomers in Organic Electronics Research

Conjugated oligomers are a class of organic molecules that have become indispensable in the field of organic electronics. ucm.esresearchgate.net These materials form the active components in a range of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). ucm.esmdpi.com Unlike their polymer counterparts, oligomers are monodisperse, meaning they consist of molecules of a single, well-defined length. ucm.es This characteristic is crucial for establishing clear structure-property relationships, as it eliminates the complexities arising from the chain length distributions and defects often found in polymers. ucm.es The discrete and well-defined nature of these small molecules allows for high purity and excellent synthetic reproducibility. mdpi.com This makes them excellent models for understanding the fundamental electronic and optical processes in conjugated systems. ucm.es Furthermore, the ability to design and construct non-linear, multi-dimensional conjugated macromolecules from oligomeric arms allows for greater control over the supramolecular organization and the tuning of physical properties. researchgate.net

Overview of Thiophene (B33073)/Phenylene Co-Oligomers (TPCOs)

Thiophene/Phenylene Co-Oligomers (TPCOs) represent a significant class of organic semiconductors where thiophene and phenylene units are hybridized at the molecular level. rsc.orgrsc.org This combination allows for the creation of diverse molecular architectures, including bent, zigzag, and pseudo-straight backbones, by varying the arrangement of the constituent rings. rsc.org These specific molecular arrangements lead to unique morphological features in the solid state, which in turn give rise to excellent electronic and optical properties. rsc.orgrsc.org

TPCOs are recognized for their potential in both charge-transport and light-emitting devices. rsc.org Their crystals can exhibit high charge carrier mobilities and are also capable of laser oscillation. rsc.org The superior optical confinement in TPCO crystals makes them excellent candidates for laser media. rsc.org Researchers can fine-tune the optoelectronic properties of TPCOs by introducing different substituent groups, such as fluorinating the molecular backbone. acs.org This approach can lower the energy levels of the frontier molecular orbitals (HOMO/LUMO), enhance photoluminescence quantum yield, and facilitate π-stacking in the solid state, which is beneficial for charge transport. acs.org The study of crystal polymorphs—different crystal structures of the same compound—is also important, as the molecular arrangement can significantly alter the optoelectronic properties. labby.jp

Research Focus on 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene (BP2T) and its Derivatives

This compound (BP2T) is a specific TPCO that has garnered significant research attention. It is recognized as a p-type organic semiconductor. sigmaaldrich.comalfachemic.com Studies have focused on preparing both bulk and nanocrystals of BP2T to investigate their size-dependent properties. rsc.org For instance, research has shown that the peak energy of the cathodoluminescence (CL) spectrum of BP2T nanocrystals gradually blue-shifts as the crystal size decreases below 560 nm. rsc.org These nanocrystals exhibit a high degree of crystallinity, and their molecular arrangement has been characterized using techniques like X-ray diffraction. rsc.org

The optical properties of BP2T make it suitable for optoelectronic devices. Nanofibers of BP2T have been investigated for their surface morphology and optical parameters. researchgate.net Furthermore, BP2T has been used as a gain medium in organic crystal lasers, with lasing emissions observed from distributed feedback structures fabricated on its single crystals. researchgate.net Derivatives of BP2T have also been synthesized to enhance its properties. For example, 5,5'-bis(4'-methoxybiphenyl-4-yl)-2,2'-bithiophene (BP2T-OMe) has shown promise as an organic laser medium, exhibiting stable lasing at room temperature. researchgate.net Another derivative, 5,5'-bis(4'-cyanobiphenyl-4-yl)-2,2'-bithiophene (BP2T-CN), has been fabricated into nanowires that demonstrate multimode laser oscillation. researchgate.net

Below is a table summarizing the key properties of BP2T.

| Property | Value |

| Chemical Formula | C₃₂H₂₂S₂ |

| CAS Number | 175850-28-9 |

| Molecular Weight | 470.65 g/mol |

| Melting Point | 368-374 °C |

| Semiconductor Type | p-Type |

| Mobility | 0.04 cm²/V·s |

Data sourced from references sigmaaldrich.comalfachemic.com.

Historical Context of Bithiophene Architectures in Optoelectronic Applications

The development of thiophene-based materials is a cornerstone in the history of organic electronics. Thiophene and its derivatives, like bithiophene, are among the most extensively studied organic semiconductors. rsc.org The initial focus was on simple oligothiophenes and polythiophenes. The historical progression led to the hybridization of thiophenes with other aromatic units, like phenylene, to create co-oligomers (TPCOs). rsc.orgrsc.org This was driven by the expectation that combining these units would integrate their excellent electronic and optical functionalities. rsc.org

Bithiophene units serve as versatile building blocks in the synthesis of more complex π-conjugated systems. They can be functionalized through various chemical reactions, such as palladium-catalyzed cross-coupling, to link with a wide array of conjugated moieties. mdpi.com This synthetic flexibility has enabled the creation of materials with tailored properties for specific optoelectronic applications. taylorfrancis.com The evolution from linear oligomers to more complex architectures like conjugated macrocycles containing bithiophene units marks a significant advancement. rsc.orgrsc.org These cyclic structures can offer unique features, such as a defined cavity and the absence of charge-trapping end-groups, leading to improved performance in devices like organic solar cells and photodetectors. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNXLFCTPWBYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442941 | |

| Record name | AGN-PC-0N85WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175850-28-9 | |

| Record name | AGN-PC-0N85WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Fabrication Techniques for 5,5 Di 4 Biphenylyl 2,2 Bithiophene

Established Synthetic Pathways for Bithiophene-Based Architectures

The construction of complex bithiophene-based molecular architectures, such as 5,5'-Di(4-biphenylyl)-2,2'-bithiophene, relies on a strategic combination of well-established synthetic methodologies. These can be broadly categorized into "building block" approaches, which involve the coupling of pre-functionalized monomers, and "ring closure" approaches, where the thiophene (B33073) rings are formed in the latter stages of the synthesis.

"Building Blocks" Approach: Transition Metal-Catalyzed Cross-Coupling Reactions

The "building blocks" strategy is a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct carbon-carbon bonds. Transition metal-catalyzed cross-coupling reactions are particularly prominent in this regard, enabling the precise assembly of complex molecules from simpler, readily available precursors.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. arxiv.org In the context of synthesizing this compound, a key step would involve the coupling of a brominated bithiophene, such as 5,5'-dibromo-2,2'-bithiophene, with a suitable biphenylboronic acid derivative.

A representative example of this strategy is the synthesis of 2-Bromo-2'-phenyl-5,5'-thiophene, which was achieved through the cross-coupling of phenylboronic acid and 2,2'-dibromo-5,5'-bithiophene. nih.govmdpi.com This reaction highlights the feasibility of selectively coupling at one of the bromine sites on the bithiophene core, a principle that can be extended to the synthesis of the target molecule by using 4-biphenylboronic acid. The general reaction mechanism for a Suzuki coupling involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. pvatepla-cgs.com

Table 1: Key Reactants in Suzuki Coupling for Bithiophene Functionalization

| Reactant Class | Specific Example | Role in Synthesis |

| Brominated Bithiophene | 5,5'-Dibromo-2,2'-bithiophene | Core scaffold providing the bithiophene unit. |

| Organoboron Compound | 4-Biphenylboronic acid | Provides the biphenyl (B1667301) substituent. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes the cross-coupling reaction. |

| Base | Sodium carbonate, Barium hydroxide | Activates the organoboron species. |

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that joins an organostannane (organotin) compound with an organic halide or triflate. mdpi.com This method is widely used for the synthesis of conjugated polymers and small molecules due to its tolerance of a wide range of functional groups. cambridge.org For the synthesis of this compound, a key intermediate is 5,5'-bis(trimethylstannyl)-2,2'-bithiophene. kindle-tech.comatomfair.com This organostannane can be coupled with two equivalents of 4-bromobiphenyl to construct the target molecule.

The utility of 5,5'-bis(trimethylstannyl)-2,2'-bithiophene is demonstrated in the synthesis of the polymer PNDI2OD-T2, where it is reacted with 4,9-dibromo-2,7-bis(2-octyldodecyl)-Benzo aip.orgnasa.govphenanthroline-1,3,6,8(2H,7H)-tetrone via a Stille polymerization. kindle-tech.com This showcases the reactivity of the trimethylstannyl groups on the bithiophene core in forming new carbon-carbon bonds. The synthesis of various small molecules and semiconducting polymers for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) also utilizes this key intermediate. kindle-tech.com

Table 2: Components of a Typical Stille Coupling for Bithiophene Derivatization

| Component | Example | Function |

| Organostannane Intermediate | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | Provides the bithiophene core with reactive sites. |

| Organic Halide | 4-Bromobiphenyl | Provides the biphenyl side groups. |

| Palladium Catalyst | Pd(PPh3)4 | Facilitates the cross-coupling reaction. |

"Ring Closure" Approaches: Fiesselmann Reaction for Substituted Bithiophenes

In contrast to the "building blocks" approach, "ring closure" methods construct the thiophene rings themselves from acyclic precursors. The Fiesselmann thiophene synthesis is a notable example, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or ynones. ucdavis.eduscispace.com This reaction, upon treatment with a base, leads to the formation of substituted thiophenes. mpg.de

This methodology offers an alternative route to substituted 2,2'-bithiophenes and can be more versatile than cross-coupling reactions, especially when the required building blocks are not commercially available. ucdavis.edu The Fiesselmann reaction allows for the introduction of various substituents onto the thiophene ring during its formation, providing a high degree of control over the final molecular structure. ucdavis.edudntb.gov.ua

Homocoupling Reactions in the Derivatization of 2,2'-Bithiophene (B32781)

Homocoupling reactions provide a direct method for forming symmetrical bithiophene structures. Palladium-catalyzed C-H homocoupling of thiophene derivatives is an atom-economical approach that avoids the need for pre-halogenated or metalated thiophenes. xtal.works This reaction can be facilitated by a palladium complex in the presence of a silver reagent, such as silver(I) fluoride or acetate, under mild conditions. xtal.works

Another strategy involves the homocoupling of terminal alkynes. For instance, 5-ethynyl-2,2'-bithiophene can undergo homocoupling in the presence of a CuI/[PdCl2(PPh3)2] catalyst to yield 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne. aip.org While this specific example does not directly produce this compound, it illustrates the principle of forming a symmetrical dimer from a functionalized bithiophene monomer.

Advanced Crystal Growth Techniques for this compound Crystals

The performance of organic semiconductor devices is critically dependent on the crystalline quality and molecular packing of the active material. Therefore, the growth of high-quality single crystals of this compound is of paramount importance. The choice of crystal growth method is determined by the material's properties, such as its solubility, melting point, and thermal stability. aip.org

For organic semiconductors like this compound, which are typically solids at room temperature, two primary advanced techniques are employed: solution growth and physical vapor transport.

Solution Growth: This method is suitable for organic materials that exhibit good solubility in organic solvents. aip.org The process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or slightly supersaturated solution. High-purity solvents such as toluene, xylene, or dichlorobenzene are commonly used for nonpolar organic molecules. ucdavis.edu High-boiling-point solvents are often preferred to allow for slow, controlled crystal growth. ucdavis.edu Crystal formation is then induced by either slow cooling of the solution or by the controlled evaporation of the solvent. ucdavis.eduxtal.works

Slow Cooling Method: A saturated solution is gradually cooled, typically at a rate of 0.1 to 0.5 °C per hour, to decrease the solubility and promote the growth of large, defect-free crystals. ucdavis.eduxtal.works

Solvent Evaporation Method: The solvent is slowly evaporated from the solution, leading to an increase in the solute concentration and subsequent crystallization. scispace.comxtal.works

Physical Vapor Transport (PVT): This technique is ideal for organic semiconductors that can be sublimed without decomposition. aip.orgnasa.gov PVT is known for producing very high-quality single crystals with low defect densities. cambridge.orgnasa.gov The process is typically carried out in a sealed tube under vacuum or in an inert gas atmosphere. The powdered material is heated at one end of the tube (the source), causing it to sublime. A temperature gradient is maintained along the tube, with the other end (the sink) kept at a lower temperature. nasa.govdntb.gov.ua The vaporized molecules travel down the temperature gradient and crystallize at the cooler end. nasa.gov The precise control of the source and sink temperatures, as well as the pressure inside the tube, is crucial for controlling the crystal growth rate and quality. cambridge.org

Table 3: Comparison of Advanced Crystal Growth Techniques

| Technique | Principle | Advantages | Considerations |

| Solution Growth | Crystallization from a supersaturated solution. | Scalable, lower temperature process. | Requires suitable high-purity solvents, potential for solvent inclusion in the crystal. |

| Physical Vapor Transport (PVT) | Sublimation and subsequent deposition of the material. | Produces high-purity, defect-free single crystals. | Material must be thermally stable and sublime without decomposition. |

Solution-Grown Crystal Methodologies for Thiophene/Phenylene Co-Oligomers

The growth of high-quality single crystals from solution is a fundamental technique for obtaining materials with well-defined structures, which are essential for fundamental studies and high-performance electronic devices. For thiophene/phenylene co-oligomers like this compound, solution-based methods offer a pathway to producing crystals with desirable morphologies.

One of the primary challenges in the solution growth of these materials is their often low solubility in common organic solvents. The selection of an appropriate solvent system is therefore critical. The process typically involves dissolving the compound in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by slow cooling to induce crystallization. The rate of cooling, solvent purity, and the presence of seed crystals are key parameters that influence the size and quality of the resulting crystals.

Research on related thiophene-based oligomers has demonstrated that the choice of solvent not only affects the solubility but also the resulting crystal polymorphism and morphology. For instance, different solvents can lead to variations in crystal habit, from needle-like to platelet structures, which can have a profound impact on their optical and electronic properties. While specific detailed studies on the solution growth of this compound are not extensively documented in publicly available literature, the general principles derived from similar compounds are applicable. The photoluminescence quantum yield (PLQY), a critical parameter for optoelectronic applications, is known to be influenced by the crystalline quality, with solution-grown crystals of some thiophene-phenylene co-oligomers exhibiting high PLQY values. The PLQY is a measure of the efficiency of the photoluminescence process and is defined as the ratio of photons emitted to photons absorbed. wikipedia.org

Vapor-Phase Crystal Growth Techniques for High-Quality Oligomer Crystals

Vapor-phase crystal growth is a powerful alternative to solution-based methods, particularly for compounds with low solubility or those that are prone to solvent inclusion in the crystal lattice. This technique involves the sublimation of the material in a vacuum or an inert gas atmosphere, followed by the condensation of the vapor onto a cooler substrate, leading to the formation of single crystals.

The key experimental parameters in vapor-phase growth include the sublimation temperature, the temperature gradient between the source and the substrate, the pressure of the inert gas (if used), and the nature of the substrate. By carefully controlling these parameters, it is possible to grow large, high-purity single crystals with well-defined facets. For instance, in the growth of related transition metal dichalcogenide crystals, a small temperature gradient of less than 20°C between the hot and cold ends of the growth ampoule was found to be critical for successful crystal growth. osti.gov

Studies on thiophene/phenylene co-oligomers have shown that vapor deposition can yield fiber-like nanostructures where the molecules are lying on the substrate surface. researchgate.net The morphology and orientation of these crystals are influenced by the substrate, with different substrates leading to distinct crystal orientations.

Reprecipitation Methods for Scalable Nanocrystal Formation

For applications that require large quantities of crystalline material in the form of nanoparticles, reprecipitation methods offer a scalable and cost-effective solution. This technique involves dissolving the compound in a "good" solvent and then rapidly injecting this solution into a "poor" solvent in which the compound is insoluble. The sudden change in solvent environment induces the rapid precipitation of the material as nanocrystals.

The size and size distribution of the resulting nanocrystals can be controlled by manipulating various experimental parameters. A modified reprecipitation technique has been successfully employed for the fabrication of nanocrystals of a derivative of the target compound, 5,5′‐bis(4′‐cyanobiphenyl‐4‐yl)‐2,2′‐bithiophene (BP2T‐CN). researcher.life In this study, the use of an ionic liquid was shown to be effective in controlling the nanocrystal size and preventing agglomeration.

| Parameter | Effect on Nanocrystal Size |

| Concentration of the Compound | Higher concentration generally leads to larger nanocrystals. |

| Injection Rate | A faster injection rate can lead to smaller and more uniform nanocrystals. |

| Temperature | Temperature can affect both the solubility and the kinetics of nucleation and growth. |

| Stirring Speed | Higher stirring speeds promote rapid mixing and can result in smaller nanocrystals. |

| Choice of Solvents | The miscibility and relative solubility of the compound in the good and poor solvents are critical. |

| Additives (e.g., Ionic Liquids) | Can be used to control size and prevent aggregation of the nanocrystals. researcher.life |

Table 1: Key Parameters in the Reprecipitation Method for Nanocrystal Size Control.

Photoluminescence studies of BP2T-CN nanocrystals revealed blue-shifts in the emission spectra with decreasing nanocrystal size, which is a quantum confinement effect. researcher.life

Thin Film Deposition Strategies for this compound

For the fabrication of electronic devices, the deposition of the active material as a thin film is a crucial step. The morphology, molecular orientation, and crystallinity of the thin film significantly impact device performance.

Organic Molecular Beam Deposition (OMBD) for Controlled Film Growth

Organic Molecular Beam Deposition (OMBD) is a high-vacuum deposition technique that allows for precise control over the growth of thin films. In this method, the organic material is sublimated from an effusion cell and travels in a beam-like fashion to a substrate, where it condenses to form a thin film. The low pressure minimizes impurities and allows for highly ordered film growth.

Fabrication of Polycrystalline Films

Polycrystalline films, which consist of many small crystalline domains, are often easier to fabricate over large areas compared to single-crystal films. Various techniques can be used to produce polycrystalline films of organic semiconductors, including vacuum deposition and solution-based methods like spin-coating and drop-casting.

In the context of this compound, vapor deposition has been used to create 50 nm thick polycrystalline films on gold electrode arrays with a thermal SiO2 gate dielectric. researchgate.net The resulting films were studied for their field-effect characteristics. The surface morphology of nanofiber films of this compound has also been investigated, with parameters such as roughness average and root mean square roughness being determined. researchgate.net

| Parameter | Value |

| Roughness Average (Ra) | 35.717 nm |

| Root Mean Square Roughness (Rq) | 44.871 nm |

| Ratio of Rq/Ra | 1.256 |

| Surface Skewness (Rsk) | 0.274 |

| Surface Kurtosis (Rku) | 2.474 |

Table 2: Surface Morphology Parameters of a this compound Nanofiber Film. researchgate.net

These morphological parameters are important as they can influence the interfaces within a device and thereby affect its performance.

Chemical Functionalization and Derivative Synthesis

Chemical functionalization provides a powerful tool to tune the electronic and physical properties of this compound. By introducing different functional groups to the bithiophene core or the biphenyl side groups, it is possible to modify properties such as solubility, molecular packing, and energy levels (HOMO/LUMO).

The synthesis of derivatives of 2,2'-bithiophene often starts from commercially available 2,2'-bithiophene, which can be lithiated and subsequently reacted with various electrophiles to introduce functional groups at specific positions. nih.gov Common starting materials for the synthesis of functionalized bithiophenes also include bromo- and iodo-substituted bithiophenes, which can participate in cross-coupling reactions like Suzuki and Stille couplings to form carbon-carbon bonds. nih.govossila.com

For instance, the synthesis of 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene involves a Sonogashira coupling reaction. mdpi.com While this is a different derivative, it illustrates the synthetic strategies that can be employed. The synthesis of various 2,2'-bithiophene derivatives has been reported, including those with acetylene, isoxazole, and pyrrole functionalities. nih.gov These modifications can lead to new materials with tailored properties for specific applications in organic electronics and beyond.

Non-Covalent Functionalization via π-π Stacking Interactions (e.g., with Graphene for Sensing)

The chemically inert surface of graphene presents a challenge for functionalization, which is often necessary to tailor its properties for specific applications like chemical sensing. Non-covalent functionalization is an attractive strategy as it preserves the intrinsic electronic structure and properties of graphene. One effective method involves utilizing π-π stacking interactions between the graphene lattice and aromatic molecules.

The compound this compound, also known as BP2T, has been successfully employed for the non-covalent functionalization of graphene. Due to its extended aromatic structure, BP2T can effectively attach to the surface of graphene through strong π-π stacking interactions. This process has been confirmed through various spectroscopic and microscopic characterization methods.

A significant application of this functionalization is in the enhancement of gas sensing capabilities. Research has demonstrated that graphene functionalized with BP2T exhibits a threefold higher sensitivity to ammonia (B1221849) (NH₃) compared to pristine, unmodified graphene. The enhanced sensitivity is attributed to a greater binding energy between the ammonia molecules and the BP2T molecules adsorbed on the graphene surface. This approach not only provides direct evidence of the efficacy of π-π stacking for graphene functionalization but also opens avenues for developing a variety of sensitive chemical detectors by modifying graphene with different aromatic molecules.

Terminal Substituent Effects on Synthesis and Optoelectronic Characteristics (e.g., Methoxy-, Cyano-, Alkylpyridin-Substituted Analogues)

The synthesis and optoelectronic properties of thiophene-based oligomers can be precisely tuned by introducing functional groups at their terminal positions. The electron-donating or electron-withdrawing nature of these substituents can significantly alter the frontier molecular orbital (HOMO-LUMO) energies, charge transport characteristics, and photophysical behavior of the material.

Methoxy- and Cyano-Substituted Analogues

While specific studies on methoxy- and cyano-substituted analogues of this compound are not extensively detailed, research on the closely related terthiophene analogue, 5,5''-bis(4-biphenylyl)-2,2':5',2''-terthiophene (BP3T), provides significant insights. The introduction of methoxy (B1213986) (-OMe), an electron-donating group, and cyano (-CN), an electron-withdrawing group, at the terminal biphenyl units leads to new compounds (BP3T-OMe and BP3T-CN) with distinct optoelectronic properties.

These substitutions influence the crystallization behavior; for instance, while most unsubstituted thiophene/phenylene co-oligomers crystallize in a monoclinic form, BP3T-OMe and BP3T-CN were found to crystallize in orthorhombic and triclinic forms, respectively. Such changes in molecular packing directly impact the material's performance in devices. Both BP3T-OMe and BP3T-CN single crystals have demonstrated amplified spontaneous emission (ASE) and optically pumped lasing, indicating their potential as organic lasing media. The introduction of the cyano group, a strong electron-withdrawing substituent, is a known strategy for creating electron-deficient (n-type) oligothiophenes, which can lower both the HOMO and LUMO energy levels of the polymer. rsc.org

General studies on other thiophene-phenylene co-oligomers, such as 5,5′-diphenyl-2,2′-bithiophene (PTTP), have shown that terminal substituents can tune HOMO/LUMO energies over a range of approximately 0.7 eV and modify the photoluminescence quantum yield by a factor of two. rsc.org

Interactive Data Table: Optoelectronic Properties of Substituted BP3T Analogues

| Compound | Crystal System | Key Optoelectronic Feature |

| BP3T-OMe | Orthorhombic | Amplified Spontaneous Emission |

| BP3T-CN | Triclinic | Optically Pumped Lasing |

Note: Data is for the terthiophene analogue (BP3T) as a close model for the bithiophene compound.

Alkylpyridin-Substituted Analogues

Another class of analogues involves replacing the terminal phenyl groups with alkylpyridinyl moieties, leading to compounds like 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes. The synthesis of these materials can be achieved through methods such as Stille, Negishi, or Kumada coupling reactions.

The position of the nitrogen atom within the pyridine ring significantly influences the molecular planarity and the liquid crystalline behavior of these materials. Single-crystal X-ray analysis of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophene reveals a nearly planar aromatic core. The length of the appended alkyl chains also plays a crucial role in determining the molecular packing motifs.

These structural modifications have a direct impact on charge transport properties. A preliminary study on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes featuring n-nonyl and n-decyl alkyl chains was conducted using the time-of-flight (TOF) technique. The results indicated p-type (hole) transport with a mobility of approximately 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. This mobility was found to be independent of temperature but dependent on the electric field. rsc.org

Interactive Data Table: Charge Transport in Alkylpyridin-Substituted Bithiophenes

| Compound Class | Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |

| 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes | Hole | ~1.5 × 10⁻⁴ | Time-of-Flight (TOF) |

Theoretical and Computational Investigations of 5,5 Di 4 Biphenylyl 2,2 Bithiophene

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For complex π-conjugated systems such as BP2T, these approaches elucidate the relationship between molecular structure and electronic properties, which is crucial for its application in optoelectronic devices.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of organic semiconductors. By approximating the many-electron problem to a matter of electron density, DFT offers a balance of accuracy and computational efficiency.

In theoretical studies of BP2T, DFT calculations are employed to determine the molecule's most stable three-dimensional structure (optimized geometry). The calculations reveal that the π-conjugated plane of the BP2T molecule can be bent in a crystal structure. acs.org This structural conformation is critical as it influences the intermolecular interactions and, consequently, the material's bulk properties. The choice of functional and basis set, such as B3LYP/6-31G*, is standard for achieving reliable geometries and electronic properties for this class of molecules.

To understand how BP2T interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as absorption and emission spectra.

For BP2T crystals, TD-DFT calculations, often combined with models like the Frenkel exciton (B1674681) model and vibronic coupling analysis, are used to interpret photoluminescence spectra. acs.org These theoretical analyses help explain the nature of optical transitions, confirming that they occur from the lowest energy level of the singlet excited state to the singlet ground state. acs.org This understanding is vital for designing efficient organic light-emitting devices.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic and optical properties. The HOMO is the orbital from which an electron is most easily removed, relating to the material's hole-donating (p-type) character. The LUMO is the orbital that most readily accepts an electron, relating to electron-accepting (n-type) character.

The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is a critical parameter that determines the wavelength of light a material absorbs and emits. For BP2T, experimental measurements have placed the HOMO level at approximately -5.48 eV and the LUMO level at -2.94 eV. researchgate.net This results in an energy gap of 2.54 eV, which dictates the optoelectronic behavior of the material. DFT calculations are used to model these orbital energies and their spatial distribution across the molecular structure.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO | -5.48 | researchgate.net |

| LUMO | -2.94 | researchgate.net |

| Energy Gap (Eg) | 2.54 | Calculated |

Charge Transfer Mechanisms and Mobility Predictions

The efficiency of an organic electronic device is heavily dependent on how effectively charge carriers (holes and electrons) can move through the material. Computational models are essential for predicting charge mobility and understanding the underlying transport mechanisms.

In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge carrier moves between adjacent molecules. The rate of this hopping can be described by the semi-classical Marcus theory. This theory models the charge transfer rate based on two key parameters: the electronic coupling (transfer integral) between adjacent molecules and the reorganization energy.

The reorganization energy is the energy required to distort the geometry of a molecule upon accepting or donating a charge. DFT calculations are used to compute this parameter for BP2T. acs.org By parametrizing Marcus theory with these DFT-calculated values, researchers can predict charge transfer rates and gain insight into the material's intrinsic transport capabilities. acs.org

Anisotropic Charge Transport Simulations in Crystalline Phases

Theoretical studies on analogues of this compound (BP2T) provide insight into the anisotropic nature of charge transport in its crystalline phases. The charge mobility in organic semiconductors is highly dependent on the molecular arrangement and morphology of the thin films. researchgate.net In crystalline structures, this translates to different charge transport efficiencies along different crystallographic directions, a phenomenon known as anisotropy.

Simulations often employ semi-classical models, such as the Marcus-Hush theory at a density functional theory (DFT) level, to investigate these properties. researchgate.net For instance, in a study of 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT), a related p-type compound, the planar geometry and delocalized frontier molecular orbitals were found to be indicative of favorable molecular stacking and good electronic properties. researchgate.net The calculated energy level of the highest occupied molecular orbital (HOMO) at -5.357 eV suggested good air stability for the compound. researchgate.net

The efficiency of charge transport is not uniform in all directions within the crystal. Multiscale simulations and X-ray scattering analyses on similar molecular systems have revealed a strong correlation between the thickness-dependent molecular packing and the vertical charge distribution. worktribe.com For some organic transistors, it has been shown that molecular alignment and crystalline order across the entire film thickness, not just at the dielectric interface, are crucial for maximizing charge mobility. worktribe.com Specifically, the anisotropic nature of diffraction peaks in X-ray analyses indicates that crystallites can grow preferentially with the long molecular axis oriented nearly perpendicular to the substrate. worktribe.com This preferred orientation creates specific pathways for charge carriers, leading to anisotropic mobility. By extending simulations from one to three dimensions, a more accurate and improved anisotropic mobility can be calculated by considering contributions from all spatial directions. researchgate.net

Reorganization Energy and Charge Transfer Integrals Analysis

The charge transfer process in organic materials like this compound is governed by two key parameters derived from computational analysis: reorganization energy (λ) and charge transfer integrals (J).

Reorganization Energy (λ) is a critical factor in Marcus theory, representing the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. nih.gov It is composed of two main components: the inner-sphere reorganization energy (λin), which arises from intramolecular vibrations, and the outer-shell reorganization energy (λout), related to the polarization of the surrounding medium. nih.gov Molecules with lower reorganization energies are generally associated with higher charge transport rates because less energy is needed for the molecule to adapt its structure to a new charge state. nih.govdergipark.org.tr

Computational methods, primarily based on density functional theory (DFT), are used to calculate hole (λ+) and electron (λ–) reorganization energies. sbq.org.br Studies on related thiophene-containing derivatives have shown that hole-transport reorganization energies are often significantly larger than their electron-transport counterparts, suggesting that electron transport may be more efficient in those specific systems. sbq.org.br The choice of computational functional (e.g., B3LYP, M06-2X, CAM-B3LYP) can influence the calculated values, though the general trends often remain consistent. sbq.org.br It has also been observed that increasing the basis set size or adding diffusion and polarization functions has a relatively small effect on the calculated molecular reorganization energies. sbq.org.br

Charge Transfer Integrals (J) , also known as electronic coupling, quantify the strength of the electronic interaction between adjacent molecules in a crystal. scm.com This parameter is crucial for determining the rate of charge hopping between molecules. scm.com The magnitude of the transfer integral is highly sensitive to the relative distance and orientation of the interacting molecules. Larger transfer integrals lead to more efficient charge transfer. dergipark.org.tr These integrals can be calculated for both hole transport (between HOMOs of adjacent molecules) and electron transport (between LUMOs).

The following table summarizes typical ranges and concepts associated with these parameters based on studies of similar organic semiconductors.

| Parameter | Description | Typical Computational Method | Significance for Charge Transport |

| Reorganization Energy (λ) | Energy required for geometric relaxation upon charge transfer. Comprises inner (λin) and outer (λout) components. nih.gov | Density Functional Theory (DFT) | Lower λ values lead to higher charge mobility. nih.gov |

| Charge Transfer Integral (J) | Strength of electronic coupling between adjacent molecules. scm.com | Fragment-based approach in DFT | Higher J values result in faster charge hopping rates. scm.com |

Molecular Conformation and Packing Simulations

Influence of Substituents on Molecular Planarity and Conformation

The molecular conformation, particularly the planarity of the conjugated backbone, is a critical factor influencing the electronic properties of organic semiconductors. For molecules based on a 2,2'-bithiophene (B32781) core, the dihedral angle between the two thiophene (B33073) rings is a key determinant of the extent of π-conjugation. Computational studies using methods like MP2, CCSD, and B3LYP have been employed to investigate the torsion potential of 2,2'-bithiophene itself. researchgate.net

The introduction of substituents, such as the 4-biphenylyl groups in this compound, can significantly impact this conformation. Studies on substituted biphenyl (B1667301) and bithiophene systems reveal that the nature and position of the substituent groups affect molecular planarity. researchgate.netwhiterose.ac.uk For example, single crystal X-ray analysis of 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophenes, which are structurally related to BP2T, shows that the aromatic core is nearly planar. rsc.org This planarity is crucial for effective π-orbital overlap along the molecular backbone, which in turn facilitates intramolecular charge delocalization.

Modeling of Face-to-Face Molecular Stacks and Intermolecular Interactions

The arrangement of molecules in the solid state, or molecular packing, dictates the intermolecular electronic coupling and is therefore fundamental to charge transport properties. In many high-performance organic semiconductors, molecules arrange in face-to-face (π-stacking) or herringbone packing motifs.

Molecular modeling using atomistic approaches is employed to understand the interplay between molecule-molecule and molecule-substrate interactions, which governs the assembly and stacking geometry of oligothiophenes. nih.gov These simulations can provide insights into the noncovalent interactions, such as van der Waals forces and π-π interactions, that stabilize the crystalline structure.

High-level quantum chemical approaches, including dispersion-corrected DFT and coupled-cluster methods [CCSD(T)], can be used to reliably quantify the strength of intermolecular binding in stacked configurations of thiophene-based systems. nih.gov These computational studies help to elucidate the physical origin of the interactions, which are crucial for designing materials with optimized molecular packing for efficient charge transport. The goal is to achieve significant π-orbital overlap between adjacent molecules, creating effective pathways for charge carriers to move through the material.

Optical Property Predictions and Simulations

Theoretical Determination of Optical Absorption and Emission Characteristics (e.g., λmax, Transition Dipole Moments)

Computational chemistry provides powerful tools for predicting the optical properties of conjugated molecules like this compound. Methods such as time-dependent density functional theory (TD-DFT) and algebraic diagrammatic construction second order (ADC(2)) are commonly used to investigate the excited states of such molecules. mdpi.com

These simulations can determine key optical parameters, including the maximum absorption wavelength (λmax), which corresponds to the energy of the primary electronic transition, typically the HOMO to LUMO (Lowest Unoccupied Molecular Orbital) transition. For example, studies on various bithiophene-containing compounds have shown intense absorption bands in the UV-visible region. mdpi.com The calculated absorption spectra can be compared with experimental data to validate the computational approach. For instance, theoretical studies on 4,4′-bibenzo[c]thiophene derivatives showed that the introduction of electron-donating groups led to a red-shift in the λmax, which was consistent with experimental observations. nih.gov

Furthermore, these calculations yield the oscillator strength or transition dipole moment for each electronic transition. This value indicates the probability of a particular transition occurring upon light absorption. Transitions with high oscillator strengths are "optically allowed" and result in strong absorption peaks. Analysis of the molecular orbitals involved in these transitions provides insight into their nature, such as whether they are localized on specific parts of the molecule or delocalized across the entire π-conjugated system. mdpi.comnih.gov

Simulations can also predict emission properties. For instance, the fluorescence spectra of a bithiophene-containing viologen have been characterized, showing multiple emission bands upon excitation at different wavelengths. mdpi.com The agreement between experimental cathodoluminescence and photoluminescence spectra of BP2T crystals confirms that optical transitions originate from the lowest singlet excited state to the singlet ground state. rsc.org

The following table presents a conceptual summary of optical properties that can be determined theoretically.

| Optical Property | Description | Relevant Computational Output |

| Maximum Absorption (λmax) | Wavelength at which the molecule absorbs light most strongly. | Vertical Excitation Energies |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Oscillator Strength |

| Emission Wavelength | Wavelength of light emitted from an excited electronic state. | Optimized Excited State Geometry |

| Transition Dipole Moment | The electric dipole moment associated with the transition between two electronic states. | Transition Dipole Moment Vectors |

| Optical Band Gap (Eoptg) | The energy difference between the HOMO and LUMO, often estimated from the onset of the absorption spectrum. nih.gov | HOMO-LUMO Energy Difference |

Refractive Index Calculations based on Polarizability

The refractive index is a fundamental optical property that quantifies the velocity of light through a material. For organic molecules such as this compound, also known as BP2T, theoretical and computational methods provide a powerful means to predict this property. These calculations are typically rooted in the relationship between the refractive index and the molecular polarizability, which describes the deformation of the electron cloud of a molecule in the presence of an external electric field.

A well-established method for this purpose involves the use of the Lorentz-Lorentz equation, which connects the macroscopic refractive index (n) of a material to its microscopic average molecular polarizability (α). The equation is given as:

(n² - 1) / (n² + 2) = (4π/3) * N * α

where N is the number of molecules per unit volume. This relationship underscores that a molecule's response to an electric field—its polarizability—is the fundamental determinant of its refractive index.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard approach for calculating the molecular polarizability of organic compounds. scispace.com By solving the electronic structure of the molecule, DFT can accurately predict how the electron distribution will be perturbed by an electric field, thus yielding the polarizability. These theoretical calculations of polarizability can then be used in the Lorentz-Lorentz equation to determine the theoretical refractive index. scispace.com

These studies typically employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), to optimize the molecular geometry and calculate the dipole polarizability. scispace.com The theoretical refractive indices are then evaluated using the calculated average polarizability within the framework of the Lorentz-Lorentz equation. scispace.com

To illustrate the typical data obtained from such computational studies, the following table presents theoretical results for a series of functionalized bithiophene compounds, as reported in the literature. This provides a valuable reference for the expected range of values and the influence of different substituent groups on the polarizability and refractive index of the bithiophene core structure.

Table 1: Theoretical Refractive Indices and Average Polarizabilities for various Bithiophene Derivatives.

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Average Polarizability (ų) | Theoretical Refractive Index |

|---|---|---|---|---|

| 2,2'-bithiophene | 166.26 | 1.15 | 18.53 | 1.583 |

| 5-formyl-2,2'-bithiophene | 194.26 | 1.28 | 20.65 | 1.611 |

| 5-(hydroxymethyl)-2,2'-bithiophene | 196.28 | 1.25 | 20.88 | 1.602 |

| 5-carboxy-2,2'-bithiophene | 210.26 | 1.40 | 21.41 | 1.644 |

| 5-phenyl-2,2'-bithiophene | 242.36 | 1.18 | 27.32 | 1.666 |

This table is representative of data from computational studies on bithiophene derivatives and is intended for illustrative purposes, as specific data for this compound was not found in the cited sources.

The accuracy of these theoretical calculations is often validated by comparing the computed values with experimental data where available. The scaling factors between theoretical and experimental refractive indices and polarizabilities for a range of bithiophene derivatives have been shown to be close to unity (in the range of 0.99-1.14 for refractive index and 0.98-1.28 for polarizability), indicating a good correlation and the predictive power of the computational approach. scispace.com Such computational investigations are therefore indispensable for the rational design and screening of novel organic materials with tailored optical properties for advanced technological applications.

Morphological and Structural Characterization of 5,5 Di 4 Biphenylyl 2,2 Bithiophene Architectures

Crystal Structure Analysis and Polymorphism

The three-dimensional arrangement of molecules in the solid state dictates the material's fundamental electronic properties. While detailed single-crystal X-ray diffraction data for BP2T is not extensively available in the reviewed literature, insights into its crystalline nature can be inferred from studies on its nanocrystals and analogous compounds.

Single Crystal X-Ray Diffraction Studies

The phenomenon of polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for organic semiconductors as different polymorphs can exhibit distinct physical and electronic properties. While specific polymorphic forms of BP2T have not been detailed, studies on other biphenyl-core-containing ligands have demonstrated the prevalence of solvent-induced polymorphism. The choice of solvent during crystallization can lead to the formation of different crystalline phases, some of which may be metastable and can transform into more stable forms upon thermal treatment. This suggests that the processing conditions of BP2T could significantly impact its crystalline structure and, consequently, its performance in devices.

Influence of Molecular Shape (e.g., Zigzag Configuration) on Crystal Packing

In related thiophene-phenylene co-oligomers, the crystal packing is often characterized by a herringbone arrangement, where the molecules pack in a way that minimizes steric hindrance and maximizes attractive intermolecular interactions, such as π-π stacking and C-H···π interactions. The zigzag shape of BP2T likely promotes an arrangement where the biphenyl (B1667301) groups of adjacent molecules interdigitate, leading to a densely packed structure. The planarity of the bithiophene core and the twist of the biphenyl end-groups are critical parameters that would be revealed by a full single-crystal structure analysis.

Molecular Orientation and Disposition within Crystalline Lattices

While a definitive crystal structure is pending, studies on BP2T nanocrystals and thin films provide significant clues regarding the molecular orientation within the crystalline lattice. Selected area electron diffraction (SAED) and X-ray diffraction (XRD) patterns of BP2T nanocrystals have shown that the molecules tend to stand almost upright relative to the crystal's basal plane. rsc.org Specifically, the orientation is described as being nearly perpendicular to the (006) plane.

This upright orientation is favorable for many electronic applications, as it can facilitate charge transport between adjacent molecules along the stacking direction. The antiparallel arrangement of neighboring molecules is also a common feature in similar organic semiconductor crystals, which can influence the electronic coupling and optical properties of the material. researchgate.net The disposition of the biphenyl groups and the bithiophene core within the unit cell would ultimately determine the electronic band structure and charge transport anisotropy of the crystalline material.

Thin Film Morphology and Growth Dynamics

The morphology of BP2T in thin-film form is of paramount importance for its application in devices such as organic field-effect transistors and solar cells. The film's surface roughness, crystallinity, and the orientation of the molecules relative to the substrate are all critical factors.

Atomic Force Microscopy (AFM) for Surface Characterization and Roughness Analysis

Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface topography of thin films at the nanoscale. Studies on BP2T nanofiber films have provided quantitative data on their surface morphology. researchgate.net The analysis of these films reveals specific parameters that characterize the surface roughness, which is a crucial factor for device performance as it can affect charge injection and transport at interfaces.

Below is a data table summarizing the reported surface roughness parameters for a BP2T nanofiber film.

| Parameter | Value | Description |

| Roughness Average (Ra) | 35.717 nm | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |

| Root Mean Square Roughness (Rq) | 44.871 nm | The root mean square average of the height deviations taken from the mean image data plane. |

| Rq/Ra Ratio | 1.256 | This ratio can give an indication of the shape of the surface profile. |

| Surface Skewness (Rsk) | 0.274 | A measure of the asymmetry of the surface profile about the mean plane. A positive value indicates a surface dominated by peaks. |

| Surface Kurtosis (Rku) | 2.474 | A measure of the "peakedness" of the surface topography. A value less than 3 indicates a relatively flat-topped surface. |

These values indicate a relatively rough surface for the nanofiber film, which could be attributed to the fibrous nature of the film's structure. The morphology of BP2T thin films is highly dependent on the deposition conditions, such as the substrate temperature and deposition rate, as well as any post-deposition annealing treatments.

X-Ray Diffraction (XRD) for Crystallinity, Phase Analysis, and Molecular Orientation in Films

X-ray diffraction is an indispensable tool for probing the crystalline structure of thin films. For BP2T, XRD studies have confirmed the crystalline nature of the material, even in nanocrystal form, with a reported high degree of crystallinity of 81.0%. rsc.org In thin films, XRD is used to determine the orientation of the crystalline domains with respect to the substrate.

Consistent with findings from nanocrystals, XRD patterns of BP2T thin films often show strong diffraction peaks corresponding to the (00l) family of planes, indicating that the molecules adopt a standing-up orientation with their long axis approximately normal to the substrate surface. rsc.org

The growth dynamics of BP2T thin films, particularly on substrates like SiO₂, have been investigated, revealing interesting phase behavior. Studies on analogous terthiophene compounds show that the initial growth can proceed in a layer-by-layer fashion for the first few monolayers. nih.gov This is often followed by a transition to a three-dimensional island growth mode. Concurrently, a structural evolution can occur, where the first few layers adopt a "thin-film phase" with a distinct molecular packing, which then transitions to the bulk crystal phase as the film thickness increases. nih.gov This evolution of different crystalline phases during film growth highlights the complex interplay between molecule-substrate and molecule-molecule interactions that govern the final morphology and structure of the film.

Investigation of Growth Mode Transitions (e.g., Layer-by-Layer to Island Growth)

The formation of thin films of organic semiconductors like 5,5'-Di(4-biphenylyl)-2,2'-bithiophene is governed by complex thermodynamic and kinetic processes that dictate the ultimate morphology of the film. The interaction energies between the deposited molecules and the substrate, as well as between the molecules themselves, determine the specific growth mode. Three primary modes are typically observed: Frank-van der Merwe (layer-by-layer), Volmer-Weber (island), and Stranski-Krastanov (layer-plus-island). wikipedia.org

In the Stranski-Krastanov (SK) growth mode, a transition occurs from initial two-dimensional (2D) layer-by-layer growth to subsequent three-dimensional (3D) island formation. wikipedia.orgnumberanalytics.com This process begins with the deposition of a thin, uniform "wetting layer" on the substrate. numberanalytics.com As the thickness of this initial layer increases, strain energy accumulates, often due to a lattice mismatch between the film and the substrate. numberanalytics.comresearchgate.net Once this strain surpasses a critical threshold, it becomes energetically favorable for the material to nucleate into 3D islands on top of the initial 2D layer. wikipedia.orgnumberanalytics.com

While direct studies detailing the specific growth mode transitions for this compound are not extensively documented, research on similar thiophene-based organic molecules provides significant insights. For instance, investigations into the growth of 5,5''-bis(3'-fluoro-biphenyl-4-yl)-2,2' : 5',2''-terthiophene (m-F2BP3T) films have shown an evolution from 2D layered growth for the first few monolayers to subsequent 3D island growth. nih.gov This transition is a hallmark of the Stranski-Krastanov mechanism and is influenced by the interplay between molecular properties and substrate-induced strain. nih.gov This layer-plus-island model is a common growth pattern for various organic semiconductors, where the molecules approaching the substrate have a stronger affinity for the substrate than for each other initially.

The table below summarizes the key characteristics of the three primary thin-film growth modes relevant to organic semiconductors.

| Growth Mode | Description | Driving Force | Resulting Morphology |

| Frank-van der Merwe | Layer-by-layer growth. Adsorbate-substrate interactions are stronger than adsorbate-adsorbate interactions. | Minimization of surface energy. | Atomically smooth, continuous films. |

| Volmer-Weber | Island growth. Adsorbate-adsorbate interactions are stronger than adsorbate-substrate interactions. | Cohesion of deposited atoms. | 3D islands or clusters on the substrate. |

| Stranski-Krastanov | Layer-plus-island growth. An intermediate mode that begins with layer-by-layer growth followed by island formation. | Strain relief after a critical film thickness is reached. | 3D islands on top of a thin wetting layer. |

Nanocrystal Formation and Size-Dependent Morphologies

Nanocrystals of this compound (BP2T) can be synthesized using various solution-based methods, such as the improved reprecipitation technique and the modified miniemulsion technique. rsc.orgresearchgate.net These methods allow for the fabrication of nanocrystals with controlled sizes and high crystallinity. rsc.org

X-ray diffraction (XRD) and selected area electron diffraction (SAED) analyses confirm the crystalline nature of these nanoparticles, with a measured degree of crystallinity as high as 81.0%. rsc.orgrsc.org These studies also reveal important structural information about the molecular arrangement. The BP2T molecules are found to be oriented nearly upright with respect to the crystal's basal plane, a common feature for thiophene (B33073)/phenylene co-oligomers due to the favorable π-π stacking of the molecules. rsc.orgresearchgate.net

The morphology of the nanocrystals is typically characterized by a platelet-like or disk shape. The size and distribution of these nanocrystals are commonly determined using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

The following table summarizes the experimental findings on the preparation and characterization of BP2T nanocrystals.

| Preparation Method | Characterization Technique | Key Findings |

| Improved Reprecipitation | X-Ray Diffraction (XRD), Selected Area Electron Diffraction (SAED) | High degree of crystallinity (81.0%). Molecules stand nearly upright against the crystal basal plane. rsc.orgrsc.org |

| Modified Miniemulsion | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) | Nanocrystals exhibit a platelet-like morphology. Size distributions can be controlled. researchgate.net |

| Solution-Grown | Cathodoluminescence (CL), Photoluminescence (PL) | Bulk and nanocrystals prepared for comparative optical studies. rsc.org |

The optical properties of this compound nanocrystals exhibit a strong dependence on their size. rsc.org As the nanocrystal size decreases, particularly below a threshold of approximately 560-600 nm, a distinct blue shift is observed in their photoluminescence (PL), cathodoluminescence (CL), and absorption spectra. rsc.orgresearchgate.netrsc.org For example, as the nanocrystal size was reduced from 560 nm to 80 nm, the peak energy of the 0–1 band gradually shifted from 2.56 eV to 2.90 eV. rsc.org

This phenomenon is attributed to a combination of surface and quantum effects. rsc.org Unlike inorganic semiconductor nanocrystals where the quantum confinement effect typically dominates at sizes below 10 nm, the size-dependent properties in organic nanocrystals like BP2T are more complex. rsc.orgsciencepublishinggroup.com The observed blue shifts are explained by a combined effect that includes surface phenomena, such as lattice softening, and quantum effects involving exciton (B1674681) confinement and a site-shift effect, which relates to changes in the intermolecular distances at the nanocrystal surface. researcher.life

The significant role of the surface is highlighted by the large surface-to-volume ratio in nanomaterials, which can influence chemical reactivity and physical properties. sciencepublishinggroup.com In BP2T nanocrystals, surface effects, potentially passivated by using ionic liquids during synthesis, can be distinguished from internal quantum effects. researcher.life The spatial confinement of charge carriers within the nanocrystal modulates its electronic transition energies, leading to the observed size-dependent optical properties. sciencepublishinggroup.com

The table below presents data on the size-dependent spectral shifts observed in BP2T nanocrystals.

| Nanocrystal Size | 0–1 Band Peak Energy (eV) | Spectral Shift (Compared to Bulk) | Primary Attributed Effects |

| Bulk Crystal | ~2.34 eV | - | - |

| ~800 nm | 2.36 eV | Minor Blue Shift | Surface Effects |

| ~600 nm | 2.50 eV | Significant Blue Shift | Combined Surface and Quantum Effects |

| 560 nm | 2.56 eV | Significant Blue Shift | Combined Surface and Quantum Effects rsc.org |

| ~300 nm | 2.81 eV | Large Blue Shift | Dominant Quantum & Surface Effects |

| 80 nm | 2.90 eV | Very Large Blue Shift | Dominant Quantum & Surface Effects rsc.org |

Note: Peak energy values are compiled from different studies and measurement techniques (PL/CL) and are approximate. rsc.org

Optoelectronic and Charge Transport Performance of 5,5 Di 4 Biphenylyl 2,2 Bithiophene

Carrier Mobility and Conductivity Studies

The ability of a semiconductor to transport charge carriers is fundamental to its performance in electronic devices. For BP2T, this has been extensively characterized, revealing a capacity for both hole and electron transport, a property known as ambipolarity.

Measurement of Hole and Electron Mobilities

Studies on single-crystal organic field-effect transistors (FETs) have successfully determined the charge carrier mobilities for 5,5'-Di(4-biphenylyl)-2,2'-bithiophene. These measurements demonstrate the material's p-type and n-type capabilities. In single-crystal devices, BP2T exhibits a hole mobility of 0.04 cm²/V·s and an electron mobility of 0.02 cm²/V·s aip.org. The hole mobility value is consistent with reports classifying the material as a p-type organic semiconductor sigmaaldrich.comalfachemic.com.

| Carrier Type | Mobility (cm²/V·s) | Device Type | Source |

|---|---|---|---|

| Hole | 0.04 | Single Crystal FET | aip.orgsigmaaldrich.comalfachemic.com |

| Electron | 0.02 | Single Crystal FET | aip.org |

Demonstration of Ambipolar and Bipolar Charge Transport Characteristics

A key feature of BP2T is its ability to conduct both positive (holes) and negative (electrons) charge carriers within the same device, a characteristic known as ambipolar charge transport. This property has been clearly demonstrated in FETs fabricated from BP2T single crystals, where ambipolar carrier injection is observed aip.orgaip.org. In these devices, a light emission zone can be controlled by the applied gate voltage, with its position shifting between the source and drain electrodes, visually confirming the presence and movement of both carrier types. This ambipolar behavior is crucial for the development of complex organic circuits, such as complementary inverters, and for the fabrication of organic light-emitting transistors (OLETs) aip.org.

Anisotropy of Charge Transport in Oriented Thin Films and Single Crystals

Charge transport in organic single crystals is often anisotropic, meaning that carrier mobility is dependent on the crystallographic direction along which it is measured. BP2T is no exception. Research on single-crystal FETs has revealed a distinct anisotropic ambipolar behavior aip.org. A particularly interesting finding is that the electron mobility shows a significantly greater sensitivity to the transport direction than the hole mobility aip.orgaip.org. This suggests that the molecular packing arrangement within the BP2T crystal creates pathways that are directionally more favorable for electron transport than for hole transport. This anisotropic behavior underscores the importance of controlling crystal orientation in device fabrication to optimize performance, particularly for applications like amplified spontaneous emission in organic FETs that rely on efficient charge transport aip.orgaip.org.

Luminescence and Emission Properties

In addition to its electronic properties, this compound exhibits strong luminescence, making it a promising material for optoelectronic applications such as organic lasers and displays.

Photoluminescence (PL) Spectroscopy of Bulk and Nanocrystals

The photoluminescence (PL) of BP2T has been investigated in various forms, from bulk single crystals to nanocrystals. Bulk BP2T crystals exhibit a characteristic orange emission aip.org. Due to the specific parallel arrangement of molecules in what is known as H-aggregate stacking, the lowest energy 0–0 electronic transition is typically forbidden, though a weak transition can still be observed researchgate.net. This molecular arrangement enables the emitted light to be guided within the crystal, leading to strong fluorescence observed from the crystal edges aip.org.

When BP2T is formulated into nanocrystals, its optical properties become size-dependent. Studies have shown that as the nanocrystal size decreases, the peak energies of the photoluminescence spectra experience a blue-shift, moving from the emission profile of the bulk crystal toward that of an isolated monomer researchgate.netresearchgate.net. This size-dependent behavior is attributed to a combination of surface effects, such as lattice softening, and quantum effects researchgate.net. Furthermore, amplified spontaneous emission has been observed in BP2T nanocrystals with sizes between approximately 600 and 1000 nm researchgate.net.

Cathodoluminescence (CL) Investigations and Size-Dependent Effects

Cathodoluminescence (CL), which involves excitation by an electron beam, provides further insight into the emissive properties of BP2T, particularly in its nanocrystalline form. The CL and PL spectra of bulk BP2T crystals show good agreement, confirming that the optical transitions originate from the lowest singlet excited state rsc.orgrsc.org.

Similar to photoluminescence, the cathodoluminescence of BP2T nanocrystals is highly dependent on their size. A key finding is that the 0–1 band peak energy of the CL spectrum undergoes a gradual blue-shift as the nanocrystal size decreases below a threshold of approximately 560 nm researchgate.netrsc.orgrsc.org. Detailed investigations have quantified this shift; as the nanocrystal size is reduced from 560 nm down to 80 nm, the 0–1 band peak energy progressively shifts from 2.56 eV to 2.90 eV rsc.org. This phenomenon is primarily ascribed to quantum size and site-shift effects, allowing for precise determination of nanocrystal size through CL measurements rsc.orgrsc.org.

Use the slider to see the corresponding peak energy for a given nanocrystal size.

| Nanocrystal Size (nm) | 0-1 Band Peak Energy (eV) | Source |

|---|---|---|

| 560 | 2.56 | rsc.org |

| 80 | 2.90 | rsc.org |

Selected Value: Size: 320 nm , Approx. Peak Energy: 2.73 eV

Amplified Spontaneous Emission (ASE) Characteristics from Crystals

Single crystals of thiophene (B33073)/phenylene co-oligomers, including this compound (also referred to as BP2T), exhibit pronounced Amplified Spontaneous Emission (ASE) when subjected to optical pumping. aip.orgaip.org Under excitation at their resonant absorption wavelengths, platelet-shaped crystals of these materials display a significant narrowing of their emission spectra. aip.org For the broader class of TPCOs, this results in a full width at half maximum (FWHM) of approximately 5–7 nm. aip.org

When the pumping wavelength is tuned to the absorption edge of the crystals, a further and more dramatic line narrowing occurs, with the FWHM reducing to less than 0.5 nm. aip.orgaip.org This highly narrowed emission is attributed to stimulated resonance Raman scattering (SRRS). aip.orgaip.org The mirrorless configuration of the two-dimensional platelet structure of these crystals facilitates the waveguided amplification of the emitted light, which is crucial for the observation of ASE. aip.orgaip.org The unique spectral features can thus be transitioned from broad ASE to sharp, laser-like lines by adjusting the excitation wavelength. aip.orgaip.org The potential of thiophene/phenylene co-oligomers as effective crystalline gain media is underscored by these ASE characteristics. aip.org

Organic Laser Media and Light Amplification

The excellent light-emitting properties of this compound and related co-oligomers in their crystalline state make them ideal candidates for use as organic laser media.

Optically Pumped Lasing in Single Crystals of Thiophene/Phenylene Co-Oligomers

Optically pumped lasing has been successfully demonstrated in single crystals of various thiophene/phenylene co-oligomers. nih.govresearchgate.net These crystals can be grown in different morphologies, such as platelets and epitaxially oriented needles, both of which support lasing action. aip.orgnih.gov In needle-like crystals, the fluorescence is confined one-dimensionally and amplified through a self-waveguiding effect. nih.gov The natural facets at the ends of these elongated crystals can act as a Fabry-Pérot resonator, leading to laser oscillations that correspond to the length of the needle. nih.gov

For platelet crystals, the parallel facets of the crystal structure can also form an effective Fabry-Pérot cavity. unica.it This self-cavity effect is a key factor in achieving lasing. researchgate.net The introduction of substituents, such as cyano or methoxy (B1213986) groups, to the core structure of these oligomers can alter the crystal packing and electronic properties, which in turn influences the lasing characteristics. researchgate.netnii.ac.jp For instance, derivatives of the related compound BP3T have shown unique and superior lasing performance in single crystals. researchgate.net The ability to achieve lasing at room temperature in air from these crystals highlights their stability and potential for practical applications. researchgate.net

Evaluation of Crystal Resonator Parameters (e.g., Group Refractive Index, Q Factor) for Lasing Performance

The lasing performance of thiophene/phenylene co-oligomer crystals is intrinsically linked to the quality of the crystal resonator. Key parameters used to evaluate this performance are the group refractive index (ng) and the quality factor (Q factor). A high group refractive index is crucial for efficient light confinement within the crystal, a prerequisite for achieving the necessary gain for lasing. unica.it

Studies on various TPCO crystals have revealed remarkably high values for these parameters. For example, a methoxy-substituted derivative of BP2T, namely 5,5'-bis(4'-methoxybiphenyl-4-yl)-2,2'-bithiophene (BP2T-OMe), exhibited a high group refractive index of 3.5 and a Q factor of 4500 in its orthorhombic crystal form. researchgate.netnih.gov In another instance, a cyano-substituted analogue, BP2T-CN, demonstrated a group refractive index of 4.6 and a Q factor of 4250 in its green-emitting platelet crystal form. rsc.org These high values are indicative of a very effective crystal resonator, enabling low-threshold lasing. The mode spacing (Δν) observed in the lasing spectrum, along with the length of the crystal (L), allows for the calculation of the group refractive index using the formula ng = 1/(2LΔν). rsc.org

| Compound | Crystal Morphology | Group Refractive Index (ng) | Q Factor | Lasing Threshold (µJ/cm²) |

| BP2T-OMe | Orthorhombic Crystal | 3.5 | 4500 | Not specified |

| BP2T-CN | Green-emitting Platelet | 4.6 | 4250 | Not specified |

| BP2T-CN | Yellow-emitting Fiber | Not specified | Not specified | 17 |

| BP1T-CN Derivative | Platelet Crystal | ~4.42 | ~910 | 178 |

Applications in Advanced Organic Electronic Devices

The favorable semiconducting properties of this compound extend its utility to various organic electronic devices beyond lasers.

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

While specific device data for this compound in OLEDs and OLETs is not extensively detailed in the provided context, the fundamental properties of TPCOs make them highly suitable for these applications. The high fluorescence quantum yields observed in the solid state are a critical requirement for efficient light emission in OLEDs. rsc.org Furthermore, the development of both p-type and n-type TPCOs is essential for creating efficient p-n junction based devices, which are the foundation of modern OLEDs and OLETs. unica.it The ability to tune the electronic properties by introducing electron-donating (like methoxy) or electron-withdrawing (like cyano) groups allows for the engineering of materials with specific charge transport characteristics, which is crucial for balancing charge injection and transport in these devices. unica.itnii.ac.jp The successful demonstration of spectrally narrowed emission from an OLET incorporating a single-crystal TPCO highlights the potential of this material class for integrated optoelectronic devices that combine light emission and switching functionalities. unica.it

Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (OTFTs)

This compound has been identified as a p-type organic semiconductor. sigmaaldrich.comalfachemic.com This classification is based on its ability to transport positive charge carriers (holes). The performance of an OFET is primarily characterized by its charge carrier mobility (µ). For this compound, a hole mobility of 0.04 cm²/V·s has been reported. sigmaaldrich.comalfachemic.com This places it in the category of moderately high-mobility organic semiconductors.

The molecular structure of TPCOs, with their rigid and planar backbones, facilitates strong intermolecular π-π stacking in the solid state. nih.gov This molecular arrangement is highly conducive to efficient charge transport, which is a key determinant of OFET performance. The development of related furan-substituted thiophene/phenylene co-oligomers has shown ambipolar behavior, with hole mobilities reaching as high as 0.54 cm²/V·s. nih.gov The performance of these materials in OFETs is highly dependent on the crystalline quality and molecular orientation within the thin film. nih.govwikipedia.org

| Compound | Device Type | Semiconductor Type | Mobility (cm²/V·s) |

| This compound | OFET | p-type | 0.04 |